2-(3-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione
Overview
Description
2-(3-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is a complex heterocyclic compound that combines elements of pyridine, chromene, and naphthyridine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione typically involves multi-step reactions. One common method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, leading to the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones . This process involves cycloaddition and ring expansion with rearrangement.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, trimethylsilyl azide, and various alkyl amines. Reaction conditions often involve microwave irradiation, which can accelerate the reaction and improve yields .
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups depending on the specific reagents and conditions used .
Scientific Research Applications
2-(3-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may serve as a lead compound for developing new therapeutic agents.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives, such as 1,8-naphthyridines and 2,7-naphthyridines . These compounds share structural similarities but may have different functional groups and properties.
Uniqueness
What sets 2-(3-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione apart is its unique combination of pyridine, chromene, and naphthyridine structures. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)chromeno[2,3-b][1,6]naphthyridine-1,11-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O3/c25-19-14-5-1-2-6-18(14)27-20-16(19)10-15-17(23-20)7-9-24(21(15)26)12-13-4-3-8-22-11-13/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRJIMWWURRPMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C4C=CN(C(=O)C4=C3)CC5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136067 | |
Record name | 2-(3-Pyridinylmethyl)-1H-[1]benzopyrano[2,3-b][1,6]naphthyridine-1,11(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303995-56-4 | |
Record name | 2-(3-Pyridinylmethyl)-1H-[1]benzopyrano[2,3-b][1,6]naphthyridine-1,11(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303995-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Pyridinylmethyl)-1H-[1]benzopyrano[2,3-b][1,6]naphthyridine-1,11(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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